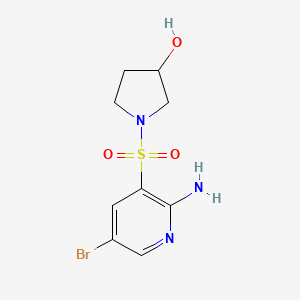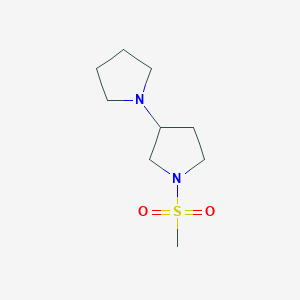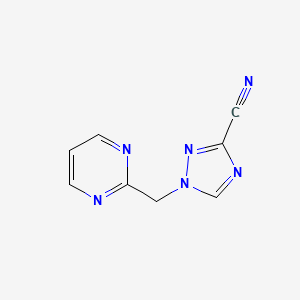![molecular formula C12H11F2N3 B7568608 N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFPM and is a pyrimidine derivative. DFPM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DFPM is not fully understood. However, it has been proposed that DFPM exerts its biological activities by inhibiting the activity of specific enzymes or proteins in the cell. DFPM has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
DFPM has been shown to exhibit various biochemical and physiological effects. DFPM has been shown to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for the development of anticancer drugs. DFPM has also been shown to inhibit the growth of various fungal strains, making it a potential candidate for the development of antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
DFPM has several advantages for use in lab experiments. DFPM is a stable and easily synthesizable compound, making it readily available for research purposes. DFPM has also been shown to exhibit potent biological activities, making it a potential candidate for the development of therapeutics. However, DFPM also has some limitations for use in lab experiments. DFPM is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DFPM.
Orientations Futures
There are several future directions for research on DFPM. One potential direction is the development of DFPM-based anticancer drugs. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DFPM-based antifungal drugs. DFPM has been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs. Further research is needed to fully understand the potential therapeutic applications of DFPM.
Méthodes De Synthèse
The synthesis of DFPM involves the reaction of 2,4-difluorobenzylamine with 4-methylpyrimidin-2-ylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield DFPM as a final product. The synthesis of DFPM has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
DFPM has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DFPM is in the field of medicinal chemistry. DFPM has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. DFPM has also been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of antifungal drugs.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c1-8-4-5-15-12(17-8)16-7-9-2-3-10(13)6-11(9)14/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCPBUXNREWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)


![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)


![4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7568574.png)


![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
